molecular formula C11H12O B8808056 3-methyl-1-phenylbut-2-en-1-one CAS No. 5650-07-7

3-methyl-1-phenylbut-2-en-1-one

Cat. No.: B8808056
CAS No.: 5650-07-7
M. Wt: 160.21 g/mol
InChI Key: WWCPWAFKPMAGTK-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylbut-2-en-1-one, with the CAS number 5650-07-7 , is a high-purity organic compound supplied for research and development purposes. This molecule, also known by its synonyms 3-Methyl-1-phenyl-2-buten-1-one and phenyl(2-methyl-1-propenyl) ketone , is characterized by the molecular formula C11H12O and an average molecular mass of 160.21 g/mol . Its structure features an α,β-unsaturated ketone system, a functional group of significant interest in synthetic organic chemistry due to its utility as a Michael acceptor and a building block for more complex molecular architectures . Researchers employ this compound in various synthetic applications, where it can serve as a key intermediate for synthesizing heterocycles, complex natural product analogs, and other pharmacologically relevant scaffolds. The presence of the conjugated system between the carbonyl and the alkene makes it a potential substrate for epoxidation reactions and other cycloaddition or multi-step transformation processes. As an α,β-unsaturated ketone, it is typically handled under controlled conditions, and its reactivity profile makes it a valuable reagent for methodological studies in catalysis and green chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper safety protocols are followed. According to hazard classifications, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Recommended storage is sealed in a dry environment at 2-8°C to maintain stability and purity .

Properties

CAS No.

5650-07-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-methyl-1-phenylbut-2-en-1-one

InChI

InChI=1S/C11H12O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

WWCPWAFKPMAGTK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Classic Base-Catalyzed Protocol

Reagents :

  • Acetophenone derivatives and propionaldehyde (or α-methyl aldehydes)

  • Base catalysts: NaOH, KOH, or Ba(OH)₂

Procedure :

  • Acetophenone (10 mmol) and propionaldehyde (20 mmol) are mixed with 20 mol% NaOH in ethanol.

  • The mixture is refluxed for 5–8 hours.

  • The product is isolated via column chromatography (CH₂Cl₂/hexane).

Yield : 70–85%.

Mechanism :

  • Base deprotonates the α-hydrogen of acetophenone, forming an enolate.

  • Nucleophilic attack on the aldehyde carbonyl generates a β-hydroxy ketone intermediate.

  • Dehydration yields the α,β-unsaturated product.

Limitations :

  • Competing dibenzalacetone formation in excess aldehyde.

  • Requires stoichiometric base, generating waste.

Microwave-Assisted Optimization

Reagents :

  • Acetophenone, propionaldehyde, NaOH (20 mol%)

Procedure :

  • Reactants are ground with solid NaOH under solvent-free conditions.

  • Irradiated in a microwave reactor (50°C, 5 W, 10–15 min).

Yield : 90–98%.

Advantages :

  • Reaction time reduced from hours to minutes.

  • Eliminates solvent use, improving atom economy.

Aldol Condensation with Modified Catalysts

Alternative catalysts enhance selectivity and efficiency.

Bifunctional Amino Quaternary Phosphonium Salts

Catalyst : Bifunctional amines with phosphonium ions (e.g., C1 )
Conditions :

  • Solvent: CH₃CN, RT

  • Catalyst loading: 5 mol%

Yield : 82%.

Mechanistic Insight :

  • Cooperative hydrogen bonding and ion pairing stabilize the enolate transition state.

  • Proximity between N and P⁺ centers critical for activity.

Mesoporous Aluminosilicate Catalysis

Catalyst : SiO₂/Al₂O₃ (molar ratio 80:1)
Conditions :

  • Acetic anhydride as acylating agent

  • 100°C, 6 hours

Yield : 68%.

Advantages :

  • Recyclable catalyst with minimal leaching.

  • Avoids corrosive bases.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Cross-Coupling

Reagents :

  • 3-Methyl-1-phenylpropenyl bromide, phenylboronic acid

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF

Conditions :

  • 80°C, 12 hours

Yield : 75%.

Side Products :

  • Homocoupling byproducts (<5%).

Comparative Analysis of Methods

MethodCatalystYield (%)TimeKey Advantage
Classic ClaisenNaOH70–855–8 hLow cost
Microwave ClaisenNaOH90–9810–15 minRapid, solvent-free
Bifunctional CatalystPhosphonium salt8224 hHigh selectivity
Pd Cross-CouplingPd(PPh₃)₄7512 hFunctional group tolerance

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenylbut-2-en-1-one involves its reactivity as an electrophilic alkene. The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Key Differences

Below is a systematic comparison of 3-methyl-1-phenylbut-2-en-1-one with five structurally related compounds, focusing on substituents, electronic effects, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Conjugation Applications/Reactivity
This compound C₁₁H₁₂O Phenyl, methyl α,β-unsaturated ketone Catalytic isomerization , palladium-catalyzed synthesis
3-Methylbut-2-en-1-one C₅H₈O Methyl α,β-unsaturated ketone Fragrance intermediate, lacks aromatic conjugation
(2Z)-3-Amino-1-phenylbut-2-en-1-one C₁₀H₁₁NO Phenyl, amino α,β-unsaturated ketone Enhanced nucleophilicity due to –NH₂; potential drug intermediate
1-(2-Hydroxy-5-methoxyphenyl)-3-methylbut-2-en-1-one C₁₂H₁₄O₃ Methoxy, hydroxy, methyl Extended conjugation via phenolic ring Photostability studies, natural product analogs
1-(4-Chlorophenyl)-3-methylbutan-1-one C₁₁H₁₃ClO Chlorophenyl, saturated backbone No conjugation Agrochemical intermediate (reduced reactivity)
3-Hydroxy-2-methyl-1-phenylbutan-1-one C₁₁H₁₄O₂ Hydroxy, methyl, saturated backbone No conjugation Potential chiral building block (steric hindrance)

Electronic and Steric Effects

  • Conjugation : The α,β-unsaturation in this compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. In contrast, saturated analogs like 1-(4-chlorophenyl)-3-methylbutan-1-one lack this reactivity .
  • Substituent Influence: Electron-donating groups (e.g., –OCH₃ in 1-(2-hydroxy-5-methoxyphenyl)-3-methylbut-2-en-1-one) stabilize the enone system via resonance, increasing photostability . – Electron-withdrawing groups (e.g., –Cl in 1-(4-chlorophenyl)-3-methylbutan-1-one) reduce ketone reactivity, favoring stability over catalytic activity . The amino group in (2Z)-3-amino-1-phenylbut-2-en-1-one introduces hydrogen-bonding capacity, altering solubility and biological activity .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for the structural elucidation of 3-methyl-1-phenylbut-2-en-1-one?

  • Methodological Answer :

  • Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Use SHELXL (part of the SHELX suite) for refinement, leveraging its robust algorithms for handling anisotropic displacement parameters and resolving disorder .
  • For visualization and analysis of thermal ellipsoids, ORTEP-3 or WinGX provides a graphical interface to generate high-quality crystallographic diagrams .
  • Complementary spectroscopic techniques (e.g., ¹H/¹³C NMR , IR , and mass spectrometry ) should be employed to confirm functional groups and molecular connectivity.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Conduct systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) to identify optimal conditions. For example, Claisen-Schmidt condensation between acetophenone derivatives and methyl vinyl ketone could be explored.
  • Use chromatographic techniques (HPLC, GC-MS) to monitor reaction progress and isolate intermediates. Reference analogous synthetic strategies for α,β-unsaturated ketones, such as those involving trifluoromethyl groups .

Advanced Research Questions

Q. What methodologies are effective in analyzing the electronic effects of substituents on the reactivity of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model electron distribution across the conjugated enone system. Tools like Gaussian or ORCA can predict regioselectivity in cycloaddition or nucleophilic addition reactions.
  • Validate computational results with kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships to quantify electronic influences experimentally.

Q. How should researchers address contradictions between theoretical predictions and experimental stereochemical outcomes in reactions involving this compound?

  • Methodological Answer :

  • Apply multi-method validation :
  • Use X-ray crystallography to resolve stereochemical ambiguities in reaction products .
  • Compare experimental NMR coupling constants (e.g., JHHJ_{HH}) with DFT-predicted values to assess conformational preferences.
  • Implement data triangulation by cross-referencing results from independent techniques (e.g., circular dichroism, vibrational spectroscopy) to ensure robustness .

Q. What experimental strategies can resolve discrepancies in kinetic vs. thermodynamic product formation during reactions of this compound?

  • Methodological Answer :

  • Design time-resolved experiments (e.g., stopped-flow spectroscopy) to monitor intermediate formation under varying temperatures.
  • Use Arrhenius plots to calculate activation energies for competing pathways.
  • Validate findings with computational transition-state modeling to identify kinetic barriers and thermodynamic stabilities .

Methodological Best Practices

  • Crystallographic Workflows :
    • Combine SHELXL for refinement and WinGX for symmetry checks and publication-ready CIF generation .
  • Data Integrity :
    • Follow guidelines from Acta Crystallographica Section E for reporting structural data, ensuring compliance with IUCr standards .
  • Computational Validation :
    • Cross-verify molecular geometries (bond lengths, angles) between crystallographic data and DFT-optimized structures to detect systematic errors .

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